(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile
CAS No.:
Cat. No.: VC16850672
Molecular Formula: C16H10N2OS
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10N2OS |
|---|---|
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | (E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C16H10N2OS/c17-10-12(9-11-5-1-3-7-14(11)19)16-18-13-6-2-4-8-15(13)20-16/h1-9,19H/b12-9+ |
| Standard InChI Key | CQYMGFZYMISQHH-FMIVXFBMSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O |
| Canonical SMILES | C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O |
Introduction
(2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features, including a benzothiazole moiety and a prop-2-enenitrile group. This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Synthesis Methods
The synthesis of benzothiazole derivatives often involves multi-step reactions using various reagents. Common methods include:
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Condensation Reactions: These are used to form the benzothiazole ring.
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Alkylation and Arylation: These reactions are employed to introduce the prop-2-enenitrile group and the hydroxyphenyl moiety.
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Nucleophilic Substitution: This is used for further functionalization of the molecule.
Biological Activities
Benzothiazole derivatives, including (2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile, exhibit a broad spectrum of biological activities. These include:
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Antimicrobial Activity: Some benzothiazole compounds have shown effectiveness against bacteria and fungi.
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Anticancer Activity: Simplified benzothiazole structures have been explored for their anticancer properties.
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Anti-inflammatory Activity: Certain derivatives have demonstrated potential as anti-inflammatory agents.
Potential Applications
Given its structural features, (2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile is a candidate for further pharmacological studies. Its potential applications include:
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Medicinal Chemistry: The compound's unique structure makes it suitable for interacting with biological targets effectively.
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Material Science: Its chemical reactivity and stability under various conditions make it interesting for material science applications.
Data Table: Comparison of Benzothiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2E)-2-(1,3-Benzothiazol-2-YL)-3-(2-Hydroxyphenyl)prop-2-enenitrile | Benzothiazole core with prop-2-enenitrile group | Potential for various biological activities |
| (E)-2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide | Benzothiazole core with amide functionality | Antimicrobial |
| 5-Methylbenzothiazole | Simplified benzothiazole structure | Anticancer |
| 4-Hydroxybenzothiazole | Hydroxylated benzothiazole | Antimicrobial and anti-inflammatory |
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